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Compound of Interest

Compound Name:
4-amino-N-(4-

methoxyphenyl)benzamide

Cat. No.: B113204 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-amino-N-(4-
methoxyphenyl)benzamide as a versatile intermediate in organic synthesis, with a particular

focus on its application in the development of kinase inhibitors for cancer therapy. Detailed

experimental protocols and data are provided to facilitate its use in the laboratory.

Application Note 1: Synthesis of Kinase Inhibitors
4-Amino-N-(4-methoxyphenyl)benzamide serves as a crucial building block in the synthesis

of a variety of kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor

Receptor 2 (VEGFR-2). The primary amino group and the benzamide scaffold provide a key

framework for the elaboration of molecules that can fit into the ATP-binding pocket of the kinase

domain.

Derivatives of this intermediate have shown promise in the development of potent and selective

VEGFR-2 inhibitors. The general synthetic strategy involves the acylation of the primary amino

group with a suitable heterocyclic or aromatic acid chloride, followed by further modifications to

enhance binding affinity and selectivity. The methoxy group on the phenyl ring can also be a

site for modification to explore structure-activity relationships (SAR).
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Application Note 2: Intermediate for DNA
Methyltransferase Inhibitors
Analogues of 4-amino-N-(4-methoxyphenyl)benzamide have been utilized in the synthesis of

DNA methyltransferase (DNMT) inhibitors.[1] These compounds are of significant interest in

epigenetic drug discovery for the treatment of cancer and other diseases. The core benzamide

structure serves as a scaffold to which various heterocyclic moieties can be attached to interact

with the active site of DNMT enzymes.

Experimental Protocols
Protocol 1: Synthesis of 4-Amino-N-(4-
methoxyphenyl)benzamide
The synthesis of the title compound is typically achieved through a two-step process involving

the formation of a nitro-intermediate followed by its reduction.

Step 1: Synthesis of 4-Nitro-N-(4-methoxyphenyl)benzamide

This step involves the acylation of p-anisidine with 4-nitrobenzoyl chloride.

Materials:

p-Anisidine (4-methoxyaniline)

4-Nitrobenzoyl chloride

Triethylamine (Et3N) or Pyridine

Dichloromethane (DCM) or Tetrahydrofuran (THF)

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Procedure:

Dissolve p-anisidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-

bottom flask under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of 4-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM to the stirred

solution of p-anisidine.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor

the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with water.

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃

solution, and brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure.

The crude product can be purified by recrystallization (e.g., from ethanol) or column

chromatography on silica gel.

Step 2: Reduction of 4-Nitro-N-(4-methoxyphenyl)benzamide to 4-Amino-N-(4-
methoxyphenyl)benzamide

The nitro group is reduced to a primary amine using standard reduction methods.

Materials:

4-Nitro-N-(4-methoxyphenyl)benzamide

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)

Ethanol (EtOH) or Methanol (MeOH)

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
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Ethyl acetate (EtOAc)

Procedure (using SnCl₂·2H₂O):

Dissolve 4-nitro-N-(4-methoxyphenyl)benzamide (1.0 eq) in ethanol.

Add tin(II) chloride dihydrate (4-5 eq) to the solution.

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

After completion, cool the reaction mixture and carefully neutralize with a saturated

NaHCO₃ solution or a dilute NaOH solution until the pH is basic.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure to obtain the crude product.

Purify the product by column chromatography or recrystallization.

Procedure (using Pd/C):

Dissolve 4-nitro-N-(4-methoxyphenyl)benzamide in ethanol or methanol.

Add a catalytic amount of 10% Pd/C.

Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at

room temperature for 4-8 hours.

Monitor the reaction by TLC.

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

Concentrate the filtrate under reduced pressure to yield the desired product.

Protocol 2: Synthesis of a VEGFR-2 Inhibitor using 4-
Amino-N-(4-methoxyphenyl)benzamide
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This protocol outlines a general procedure for the synthesis of a potential VEGFR-2 inhibitor by

acylating the amino group of the intermediate.

Materials:

4-Amino-N-(4-methoxyphenyl)benzamide

Substituted heterocyclic or aromatic acid chloride (e.g., quinoline-4-carbonyl chloride)

Pyridine or Triethylamine

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

Dissolve 4-amino-N-(4-methoxyphenyl)benzamide (1.0 eq) and pyridine (1.5 eq) in

anhydrous DCM.

To this solution, add the substituted acid chloride (1.1 eq) dropwise at 0 °C.

Allow the reaction to stir at room temperature overnight.

Monitor the reaction by TLC.

Upon completion, dilute the reaction mixture with DCM and wash with water, 1 M HCl,

saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purify the crude product by column chromatography on silica gel to obtain the final

VEGFR-2 inhibitor.

Data Presentation
While specific experimental data for 4-amino-N-(4-methoxyphenyl)benzamide is not readily

available in the searched literature, the following tables provide representative data for closely

related compounds, which can be used as a reference for characterization.
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Table 1: Physicochemical and Spectroscopic Data of 4-Amino-N-(aryl)benzamide Analogues

Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

1H NMR (δ,
ppm) in
DMSO-d6

Key IR
Bands (cm-
1)

4-Amino-N-

phenylbenza

mide

C₁₃H₁₂N₂O 212.25 185-187

10.01 (s, 1H,

NH), 7.80 (d,

2H), 7.69 (d,

2H), 7.33 (t,

2H), 7.07 (t,

1H), 6.62 (d,

2H), 5.85 (s,

2H, NH₂)

3450, 3350

(N-H), 1630

(C=O)

4-Amino-N-

(4-

methoxyphen

yl)benzamide

C₁₄H₁₄N₂O₂ 242.27 Not Reported

Predicted:

similar to

analogues,

with methoxy

signal ~3.75

(s, 3H)

Predicted:

~3400, 3300

(N-H), 1640

(C=O), 1250

(C-O)

4-Amino-N-

(2-

chlorophenyl)

benzamide

C₁₃H₁₁ClN₂O 246.70 Not Reported

Predicted:

~9.80 (s, 1H,

NH), 8.45 (d,

1H), 7.85 (d,

2H), 7.40 (t,

1H), 7.25 (t,

1H), 6.65 (d,

2H), 5.80 (s,

2H, NH₂)[2]

Not Reported

Table 2: Reaction Conditions and Yields for the Synthesis of Benzamide Derivatives
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Starting
Amine

Acylating
Agent

Solvent Base
Reaction
Time (h)

Yield (%)
Referenc
e

p-Anisidine

4-

Nitrobenzo

yl chloride

DCM
Triethylami

ne
12

High (not

specified)

General

Method[3]

4-

Nitroaniline

Benzoyl

chloride
DCM

Triethylami

ne
24

High (not

specified)
[4]

4-Methoxy-

2-

nitroaniline

p-

Methoxybe

nzoyl

chloride

DCM
Triethylami

ne
12

Not

specified
[3]

Visualizations
Experimental Workflow: Synthesis of 4-Amino-N-(4-
methoxyphenyl)benzamide
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Step 1: Acylation

Step 2: Reduction
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Purification
(Recrystallization or Chromatography)
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Reduction
(SnCl2/EtOH or H2/Pd-C)

Neutralization & Extraction

Purification
(Chromatography)

4-Amino-N-(4-methoxyphenyl)benzamide

Click to download full resolution via product page

Caption: Synthetic workflow for 4-amino-N-(4-methoxyphenyl)benzamide.
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Logical Relationship: Application as an Intermediate

4-Amino-N-(4-methoxyphenyl)benzamide

Acylation with
Acid Chlorides

Bioactive Derivatives

VEGFR-2 Inhibitors DNMT Inhibitors

Drug Development
(e.g., Cancer Therapy)

Click to download full resolution via product page

Caption: Role as a key synthetic intermediate.
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b113204?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


VEGF

VEGFR-2

Dimerization &
Autophosphorylation

PLCγ PI3KRAS

PKC

AKT

RAF

Cell Proliferation
& Survival

Vascular Permeability

Cell Migration

MEK

ERK

VEGFR-2 Inhibitor
(Derived from Intermediate)

Click to download full resolution via product page

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.[4][5][6][7][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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